p-Tolyl p-toluenethiosulfonate

Description

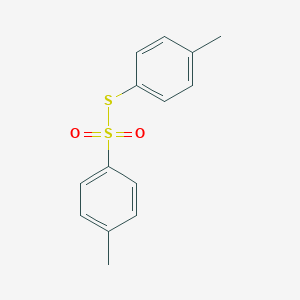

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAROCRPZOYKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951951 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-42-2 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thiosulfonate Functional Groups in Synthetic Methodologies

The thiosulfonate group (-S-SO₂-) is a critical functional group in organic synthesis, prized for its unique reactivity. Thiosulfonates serve as versatile building blocks and reagents in a multitude of chemical transformations. They are key players in the formation of sulfur-heterocyclic compounds and are instrumental in the synthesis of various biologically active molecules. chembk.com

Recent research has highlighted the utility of thiosulfonates in developing novel synthetic methods. For instance, an electrochemical synthesis of chalcogenosulfonates, including thiosulfonates, has been developed, offering a green and efficient alternative that avoids the need for external oxidants or transition metals. researchgate.net Furthermore, thiosulfonates are employed in the synthesis of secondary thiocarbamates from isocyanides under mild, transition-metal-free conditions, showcasing their broad functional group tolerance. organic-chemistry.org The development of sustainable methods for synthesizing thiosulfonates, such as the molybdenum-catalyzed selective oxidation of thiols, further underscores their importance in green chemistry. rsc.org

The reactivity of the thiosulfonate group allows it to participate in a variety of reactions. The sulfur-sulfur bond can be cleaved, leading to the formation of new sulfur-containing compounds. This reactivity is harnessed in post-polymerization modification, where thiosulfonates react with thiols to form asymmetric disulfides, enabling the functionalization of polymers. rsc.org The electrophilic nature of one of the sulfur atoms, influenced by the adjacent sulfonyl group, makes it a target for nucleophilic attack. evitachem.com This property is central to its role in many synthetic transformations.

Historical Context of P Tolyl P Toluenethiosulfonate Discovery and Early Investigations

Direct Synthesis Approaches

Direct methods for the preparation of this compound often leverage the reactivity of organometallic compounds and sulfonyl derivatives.

Reactions Involving Organometallic Reagents and Sulfonyl Halides

A key direct synthetic route involves the reaction of organometallic reagents with sulfonyl halides. tandfonline.com This approach provides a pathway to form the sulfur-sulfur bond characteristic of thiosulfonates.

The reaction between p-toluenesulfonyl iodide and various diarylcadmium compounds consistently yields this compound. tandfonline.com Studies have shown that when p-toluenesulfonyl iodide interacts with diarylcadmium reagents such as diphenylcadmium, di(p-tolyl)cadmium, di(p-anisyl)cadmium, di(α-naphthyl)cadmium, and dibenzylcadmium, this compound is a major product. tandfonline.comresearchgate.net This reaction highlights a distinct reactivity pattern for arylsulfonyl iodides compared to their corresponding fluorides or chlorides when reacting with organocadmium compounds. tandfonline.comevitachem.com For instance, while organocadmium reagents are unreactive towards sulfonyl fluorides, they react readily with sulfonyl chlorides to produce sulfones, and with p-toluenesulfonyl iodide to give this compound in high yields. tandfonline.com

Table 1: Products from the Reaction of p-Toluenesulfonyl Iodide with Diarylcadmium Compounds tandfonline.com

| Diarylcadmium Reagent | Major Products |

| Diphenylcadmium | This compound, p-Toluenesulfonic acid, Iodoarenes, Diaryl compounds |

| Di(p-tolyl)cadmium | This compound, p-Toluenesulfonic acid, Iodoarenes, Diaryl compounds |

| Di(p-anisyl)cadmium | This compound, p-Toluenesulfonic acid, Iodoarenes, Diaryl compounds |

| Di(α-naphthyl)cadmium | This compound, p-Toluenesulfonic acid, Iodoarenes, Diaryl compounds |

| Dibenzylcadmium | This compound, p-Toluenesulfonic acid, Iodoarenes, Diaryl compounds |

The formation of this compound from the reaction of p-toluenesulfonyl iodide and diarylcadmium compounds is proposed to proceed through a mechanism involving radical intermediates. tandfonline.com Plausible mechanisms suggest the involvement of both aryl and p-toluenesulfonyl radicals. tandfonline.comevitachem.com The generation of these reactive sulfur-centered radicals can lead to the formation of the thiosulfonate product. evitachem.com This radical pathway helps to explain the observed product distribution, which includes not only the thiosulfonate but also iodoarenes and biaryls. tandfonline.com

Generation from Sulfinate Precursors

Another significant pathway for the synthesis of this compound involves the use of sulfinate salts as starting materials.

This compound can be generated from sodium p-toluenesulfinate. One common method involves the reaction of sodium p-toluenesulfinate with p-toluenesulfonyl chloride. evitachem.com Additionally, research has explored the reaction of sodium p-toluenesulfinate with p-toluenesulfonyl cyanide, which also leads to the formation of this compound. lookchem.com The reaction of sodium p-toluenesulfinate with molecular iodine in acetonitrile (B52724) has also been shown to produce this compound. aalto.fi

Indirect Formation and Byproduct Analysis

This compound can also be formed as a byproduct in various chemical reactions. For example, its unexpected formation was observed during an attempt to synthesize 2-arylbenzothiazoles mediated by ceric ammonium (B1175870) nitrate. evitachem.com In the reaction between p-toluenesulfonyl iodide and diarylcadmium compounds, p-toluenesulfonic acid is a consistent byproduct alongside the main thiosulfonate product. tandfonline.com Furthermore, in the reaction of p-toluenesulfonyl chloride with sodium p-toluenesulfinate, 4,4'-dimethyldiphenyl disulfone is observed as a minor byproduct. lookchem.com

Synthetic Pathways to this compound Explored

This compound , a notable organosulfur compound, can be synthesized through various methodologies and is also observed as a byproduct in certain reactions. Its formation often involves the manipulation of sulfonyl and sulfinyl groups, showcasing the intricate chemistry of sulfur-containing functional groups.

Observation as a Byproduct in β-Keto Sulfoxide Synthesis

In the synthesis of β-keto sulfoxides, this compound has been identified as a byproduct. oup.com One such method involves the reaction of p-toluenesulfinic acid with an activating agent, followed by treatment with a Grignard reagent. oup.com While the primary goal is the formation of the β-keto sulfoxide, the reaction mixture, after purification by silica (B1680970) gel column chromatography, also yields di-p-tolyl disulfide and S-p-tolyl p-toluenethiosulfonate. oup.com

The formation of these byproducts highlights the complex reactivity of the sulfinyl group under the reaction conditions. The specific method involves treating p-toluenesulfinic acid with an equivalent of an activating reagent like 1-phenyl-2,3-dimethyl-4-(p-toluenesulfonyl)-3-pyrazolin-5-one and an excess of pyridine (B92270) in THF at low temperatures, followed by the addition of a Grignard reagent at room temperature. oup.com

| Reactant 1 | Reactant 2 | Reagents | Byproducts |

| p-Toluenesulfinic acid | Grignard reagent | Activating agent, Pyridine | Di-p-tolyl disulfide, S-p-tolyl p-toluenethiosulfonate |

Thermolytic Pathways from Sulfinimines and Thiosulfinates

Thermolysis of certain sulfur-containing compounds, specifically sulfinimines and thiosulfinates, provides another route to this compound. researchgate.netnih.gov

Heating (±)-N-benzylidene-p-toluenesulfinimine in refluxing benzene (B151609) for an extended period leads to its decomposition. researchgate.netnih.govacs.org Chromatographic separation of the resulting residue yields benzonitrile, di-p-tolyl disulfide, and a crystalline solid identified as this compound. researchgate.netnih.govacs.org Similarly, the thermolysis of p-tolyl p-toluenethiosulfinate in refluxing benzene also produces di-p-tolyl disulfide and this compound. nih.govacs.org

The proposed mechanism for the thermolysis of S-aryl sulfinimines involves an initial Cope elimination to produce a sulfenic acid, which then dimerizes to a thiosulfinate. researchgate.net Subsequent disproportionation of the thiosulfinate is thought to generate the final products. researchgate.net

| Precursor Compound | Reaction Condition | Products |

| (±)-N-Benzylidene-p-toluenesulfinimine | Refluxing benzene, 15 h | Benzonitrile, Di-p-tolyl disulfide, this compound |

| p-Tolyl p-toluenethiosulfinate | Refluxing benzene, 15 h | Di-p-tolyl disulfide, this compound |

Structural Elucidation Challenges: Differentiation from Isomeric 1,2-Disulfoxides

A significant challenge in the characterization of the product from these thermolytic reactions has been distinguishing this compound from its isomer, p-tolyl 1,2-disulfoxide. researchgate.netnih.govresearchgate.net Both compounds have the same molecular formula (C₁₄H₁₄O₂S₂) and a similar mass, making initial identification by mass spectrometry ambiguous. researchgate.netnih.gov

Initial reports had suggested the formation of stable, non-cyclic 1,2-disulfoxides from the thermolysis of S-aryl sulfinimines. nih.govacs.orgresearchgate.net However, a re-examination of these findings using a combination of analytical techniques, including X-ray crystallography, X-ray Absorption Spectroscopy (XAS), Direct Analysis in Real Time Mass Spectrometry (DART-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, has definitively shown that the isolated product is the isomeric thiosulfonate. researchgate.netnih.govacs.orgresearchgate.net These comprehensive analyses have been crucial in correcting the initial structural assignment and confirming the identity of the product as this compound. researchgate.netnih.govacs.orgresearchgate.net The instability of acyclic 1,2-disulfoxides further supports the formation of the more stable thiosulfonate isomer under these conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations of P Tolyl P Toluenethiosulfonate

Free Radical Reactions

The study of free radical reactions involving p-tolyl p-toluenethiosulfonate reveals its utility in the formation of new carbon-sulfur bonds through the generation of sulfonyl radicals.

A notable reaction is the addition of sulfonyl radicals, generated from this compound, to olefins. researchgate.netresearchgate.net This process is a valuable method for constructing functionalized sulfonyl compounds. nih.gov

Sodium p-toluenesulfinate serves as a crucial precursor for the generation of sulfonyl radicals in these reactions. researchgate.netresearchgate.net Sulfinates are recognized as convenient sources of sulfonyl radicals, particularly in photocatalytic processes. nih.gov The generation of sulfonyl radicals from sodium sulfinates can be initiated through various methods, including the use of oxidants or photocatalysis. nih.govtandfonline.comacs.org For instance, the combination of an iodide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) can effectively generate sulfonyl radicals from sodium sulfinates for subsequent reactions with alkenes. rsc.org The instability of certain aliphatic sulfonyl radicals can sometimes limit the participation of the corresponding aliphatic sulfinates in these reactions. rsc.org

The following table summarizes the role of sodium p-toluenesulfinate in generating sulfonyl radicals for addition to olefins.

| Precursor | Radical Generated | Initiation Method | Application | Reference |

| Sodium p-toluenesulfinate | p-Toluenesulfonyl radical | Oxidants (e.g., TBHP), Photocatalysis | Addition to Olefins | researchgate.netresearchgate.netnih.govrsc.org |

The generated sulfonyl radicals can undergo intermolecular addition across the double bonds of alkenes. researchgate.net This type of reaction is a direct method for creating carbon-SO2 bonds and is applicable to a range of alkenes, including those with both electron-withdrawing and electron-donating substituents. nih.govcapes.gov.br The efficiency of these additions can be influenced by the nature of the alkene, with monosubstituted alkenes often providing better yields. capes.gov.br The regioselectivity of the addition is a key aspect of these transformations. beilstein-journals.org

Below is a table illustrating examples of intermolecular sulfonyl radical additions to alkenes.

| Alkene Substrate | Sulfonyl Radical Source | Product Type | Key Features | Reference |

| Styrene derivatives | N-Alkyl-N-chlorosulfonamides | Addition products | High yield and regioselectivity | beilstein-journals.org |

| Non-aromatic alkenes | N-Alkyl-N-chlorosulfonamides | Addition products | Lower yields compared to styrenes | beilstein-journals.org |

| Alkenes | Sulfinates and Amines | 1,2-Aminosulfonylation products | Electrochemical, catalyst-free | researchgate.net |

In addition to intermolecular reactions, sulfonyl radicals can participate in intramolecular cyclization reactions. tandfonline.com This occurs when the sulfonyl radical is tethered to an alkene or alkyne within the same molecule. nih.gov These cyclization processes are valuable for constructing cyclic sulfone-containing structures. uoguelph.ca The success of these cyclizations can be influenced by steric factors of substituents on the aromatic ring. uoguelph.ca For example, the treatment of α-(phenylthio)glycines bearing a 3-alkenyl substituent at the nitrogen atom with tributyltin hydride and AIBN can lead to a 5-exo intramolecular cyclization. csic.es

The table below provides an overview of intramolecular cyclization reactions involving sulfonyl radicals.

| Reactant Type | Reaction Conditions | Product Type | Key Aspect | Reference |

| Unsaturated N-hetero-substituted amines and amides | Radical initiators | Cyclic products | Formation of nitrogen-centered radicals | beilstein-journals.org |

| Benzyl 1-alkynyl sulfones | Base | Benzothiopyran S,S-dioxides | Steric effects of substituents are significant | uoguelph.ca |

| α-(Phenylthio)glycines with alkenyl substituents | Tributyltin hydride, AIBN | Bicyclic proline analogues | 5-exo intramolecular cyclization | csic.es |

In certain radical reactions, this compound can act as a source for the p-toluenethio group. While the primary focus is often on the generation of sulfonyl radicals, the thiosulfonate linkage (SO₂-S) can be cleaved, leading to the transfer of the p-toluenethio (p-Tolyl-S) group. This reactivity highlights the dual nature of the molecule in radical chemistry.

Sulfonyl Radical-Induced Addition to Olefins

Acid-Mediated Transformations

This compound can undergo transformations under acidic conditions. For instance, when heated with acid and water, aryl sulfonic acids, a related class of compounds, hydrolyze to the corresponding arene. wikipedia.org While specific studies on the acid-mediated transformations of this compound are less common in the provided context, the stability and reactivity of the sulfonate and thiosulfonate groups are of interest. The use of p-toluenesulfonic acid (TsOH) as a strong, organic-soluble acid catalyst in various reactions like acetalization and esterification is well-established. wikipedia.org This suggests that the p-toluenesulfonyl moiety within this compound could be susceptible to acid-catalyzed cleavage under certain conditions.

Desulfurilative Sulfonylation of Activated Olefins

This compound, or its potassium salt, can be utilized in the desulfurilative sulfonylation of activated olefins. nii.ac.jp This reaction introduces a sulfonyl group to an olefin with the concurrent removal of a sulfur atom. The process is particularly effective for electron-deficient olefins, such as α,β-unsaturated aldehydes, ketones, and nitroolefins, yielding the corresponding sulfones in good yields. nii.ac.jp

The reaction is proposed to proceed through an acid-mediated desulfurization of the p-toluenethiosulfonate. nii.ac.jp In the presence of a strong acid like trifluoroacetic acid (TFA), the thiosulfonate undergoes a transformation that leads to the extrusion of a sulfur atom. nii.ac.jp This initial desulfurization step is crucial for the subsequent sulfonylation of the olefin.

Following the acid-mediated desulfurization, the resulting sulfonyl-containing species participates in a Michael addition-type reaction with the activated olefin. nii.ac.jp This conjugate addition leads to the formation of a new carbon-sulfur bond and the ultimate production of the α-sulfonylated product. nii.ac.jp While α-sulfonylated aldehydes can be prone to decomposition back to the starting olefin, they can be stabilized through subsequent acetalization of the formyl group. nii.ac.jp

Disproportionation and Thermal Decomposition Pathways

This compound can be formed through the disproportionation of other sulfur-containing compounds. For instance, the disproportionation of p-toluenesulfinic acid can yield this compound, among other products. oregonstate.edu Similarly, the thermal decomposition of p-toluenesulfinyl p-tolyl sulfone can also produce the thiosulfonate. oregonstate.edu

The thermal decomposition of this compound itself has been a subject of study. Heating p-tolyl p-toluenethiosulfinate in refluxing benzene (B151609), for example, results in the formation of di-p-tolyl disulfide and this compound. acs.org This suggests that the thiosulfonate can be a product of the thermal degradation of related sulfur compounds. acs.orgresearchgate.net The thermolysis of S-aryl sulfinimines is another pathway that can generate thiosulfonates through the initial formation of a thiosulfinate which then disproportionates. researchgate.net

The stability of this compound is a key factor in these transformations. While it can be formed from the decomposition of other compounds, it can also undergo further reactions under specific conditions. For example, in the presence of excess hydrogen peroxide and a catalyst, this compound can be oxidized to p-toluenesulfonic acid. cmu.edu

Table of Research Findings on the Reactivity of this compound:

| Reaction Type | Reactants | Conditions | Products | Yield | Reference |

| Desulfurilative Sulfonylation | Potassium p-toluenethiosulfonate, Activated Olefins | Trifluoroacetic Acid (TFA) | α-Sulfonylated compounds | Good | nii.ac.jp |

| Thermal Decomposition | p-Toluenesulfinyl p-tolyl sulfone | Heat | This compound, di-p-tolyl disulfide, p-toluenesulfonic acid | Varies | oregonstate.edu |

| Disproportionation | p-Toluenesulfinic acid | Aqueous solution | This compound, di-p-tolyl disulfide | - | oregonstate.edu |

| Thermolysis | p-Tolyl p-toluenethiosulfinate | Refluxing benzene, 15 h | Di-p-tolyl disulfide, this compound | - | acs.org |

Spectroscopic and Structural Elucidation Studies of P Tolyl P Toluenethiosulfonate

Advanced Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach has been employed to thoroughly characterize p-Tolyl p-toluenethiosulfonate, ensuring an unambiguous assignment of its molecular structure. These methods provide complementary information, from elemental composition and vibrational modes to the precise arrangement of atoms within the molecule.

X-ray Absorption Spectroscopy (XAS) has been utilized as a powerful tool to probe the electronic structure and local coordination environment of the sulfur atoms in this compound. This technique is particularly valuable in distinguishing between different oxidation states and bonding arrangements of sulfur. The application of XAS was instrumental in confirming the thiosulfonate structure and differentiating it from its isomer, the 1,2-disulfoxide. acs.orgacs.org

Infrared (IR) spectroscopy offers insight into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that are consistent with its thiosulfonate structure. These spectral features were part of the body of evidence used to correctly identify the compound. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR spectra of this compound have been recorded and analyzed. The chemical shifts and coupling patterns observed in the NMR spectra are in full agreement with the thiosulfonate structure, further solidifying its identification and distinguishing it from other potential isomers. acs.orgacs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide substantial evidence for the molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the atomic arrangement in the solid state.

A pivotal application of X-ray crystallography in the study of this compound has been the resolution of a significant isomeric ambiguity. A compound previously claimed to be the stable, noncyclic di-p-tolyl 1,2-disulfoxide was re-examined and conclusively identified as this compound through single-crystal X-ray diffraction analysis. acs.orgacs.org The crystal structure provided precise bond lengths, bond angles, and torsional angles, which were unequivocally consistent with the thiosulfonate isomer and not the 1,2-disulfoxide. acs.orgacs.org

Recent research revisited the thermolysis of N-benzylidenearenesulfinimines, which was reported to produce stable 1,2-disulfoxides. acs.orgacs.org However, a careful re-examination of the crystalline product with the formula C14H14O2S2 revealed it to be the isomeric thiosulfonate. acs.orgacs.org The structural features determined by X-ray crystallography were in agreement with previously reported structures of this compound. acs.orgacs.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C14H14O2S2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(2) |

| b (Å) | 11.233(2) |

| c (Å) | 12.008(2) |

| α (°) | 90 |

| β (°) | 107.59(3) |

| γ (°) | 90 |

| Volume (ų) | 1328.6(4) |

| Z | 4 |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S(1)-S(2) | 2.083(1) |

| S(1)-O(1) | 1.437(2) |

| S(1)-O(2) | 1.439(2) |

| S(1)-C(1) | 1.764(3) |

| S(2)-C(8) | 1.780(3) |

This definitive crystallographic evidence, in conjunction with the comprehensive spectroscopic data, leaves no doubt as to the correct structure of the compound as this compound and has been crucial in correcting the scientific record regarding the existence of stable, noncyclic 1,2-disulfoxides. acs.orgacs.org

Computational Chemistry and Theoretical Modeling of P Tolyl P Toluenethiosulfonate

Density Functional Theory (DFT) for Electronic and Energetic Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, including bond energies and geometric parameters. For p-Tolyl p-toluenethiosulfonate, DFT studies are crucial for understanding the nature and stability of its characteristic sulfur-sulfur bond.

The strength of the sulfur-sulfur (S-S) bond is a critical determinant of the thermal stability and reactivity of this compound. Computational methods, particularly DFT, are employed to calculate the Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break this bond homolytically. The homolytic cleavage of the S-S bond in this compound results in the formation of a sulfonyl (p-TolSO2•) and a sulfinyl (p-TolS•) radical.

DFT calculations, using functionals such as B3LYP, have been effectively used to predict BDEs for various organosulfur compounds. rsc.org While specific BDE values for this compound are context-dependent, theoretical studies on related disulfides and other sulfur-sulfur bonded species show that the S-S bond in thiosulfonates is significantly weaker than in disulfides, contributing to its unique reactivity. researchgate.netsysu.edu.cn DFT predictions indicate that the S–S bond dissociation enthalpies for diaryl 1,2-disulfoxides, isomers of thiosulfonates, are very weak, highlighting the relative instability of that arrangement compared to the thiosulfonate linkage. sysu.edu.cn

Table 1: Representative Calculated Bond Dissociation Enthalpies (BDEs) for S-S Bonds in Related Sulfur Compounds

| Compound Type | Bond Cleavage Products | Typical DFT Functional | Calculated BDE Range (kJ/mol) |

| Dialkyl Disulfide (RSSR) | 2 RS• | B3PW91 | 250 - 300 |

| Thiosulfonate (RSO2SR') | RSO2• + R'S• | B3LYP | 150 - 200 (Estimated) |

| Sulfinyl Sulfone (RSO2SOR') | RSO2• + R'SO• | Not specified | Lower than Thiosulfonates |

Note: The BDE for this compound is estimated based on qualitative comparisons in the literature. Exact values depend on the specific computational model and basis set used.

Computational analysis is invaluable for comparing the properties of this compound with structurally similar sulfur compounds, such as the corresponding disulfide (di-p-tolyl disulfide) and thiosulfinate (p-Tolyl p-toluenethiosulfinate). Such comparisons help to rationalize differences in their stability and reactivity.

Recent studies have utilized DFT simulations to distinguish between isomeric sulfur compounds. For instance, DFT-simulated Sulfur K-edge X-ray Absorption Spectroscopy (XAS) was used to definitively confirm the identity of a compound as this compound, ruling out the isomeric 1,2-disulfoxide structure. sysu.edu.cn The excellent agreement between the DFT-simulated spectrum for the thiosulfonate and the experimental data, contrasted with a completely different predicted spectrum for the disulfoxide, provided unambiguous structural validation. sysu.edu.cn Furthermore, computational analysis of bond lengths reveals significant structural differences; the S-S bond in a related sulfinyl sulfone was calculated to be 2.230 Å, which is considerably longer than typical S-S bonds in other disulfide derivatives, indicating a weaker, more labile bond. mdpi.com

Table 2: Comparison of Structural and Spectroscopic Properties for p-Tolyl Sulfur Compounds

| Property | Di-p-tolyl Disulfide | p-Tolyl p-toluenethiosulfinate | This compound |

| Formula | C14H14S2 | C14H14OS2 | C14H14O2S2 |

| S-S Bond Type | Sulfide-Sulfide | Sulfinyl-Sulfide | Sulfonyl-Sulfide |

| DFT Simulated Property | Sulfur K-edge XAS Spectrum | Sulfur K-edge XAS Spectrum | Sulfur K-edge XAS Spectrum |

| Key Finding | Distinct spectral signature compared to isomers. sysu.edu.cn | Unique spectral features differentiating it from isomers. sysu.edu.cn | Simulated spectrum matches experimental data, confirming structure. sysu.edu.cn |

Mechanistic Pathway Elucidation through Computational Simulation

Computational simulations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally.

The chemistry of this compound often involves radical species. As established by BDE calculations, the S-S bond can undergo homolytic scission. researchgate.net Theoretical mechanistic investigations support reaction pathways that proceed through the sequential formation of sulfonyl (ArSO2•) and sulfinyl (ArS•) radicals. mdpi.com

Computational models can trace the entire reaction coordinate for these processes. By calculating the energies of the reactant, the transition state for S-S bond cleavage, and the resulting radical products, a complete energetic profile of the radical initiation step can be constructed. These models are crucial for understanding the subsequent reactions of these radicals, such as their addition to alkenes or alkynes, providing a theoretical basis for the development of new synthetic methodologies. mdpi.com

While direct computational studies on the acid-catalyzed reactions of this compound are not extensively detailed in the literature, simulations of analogous compounds provide a robust framework for understanding these mechanisms. DFT studies on the acid-catalyzed hydrolysis and esterification of sulfonic acids, such as benzenesulfonic acid, have been performed.

By analogy, a computational simulation of the acid-catalyzed hydrolysis of this compound would likely model the following key steps:

Protonation: The initial step involves the protonation of one of the sulfonyl oxygen atoms by an acid catalyst. DFT calculations can determine the most favorable protonation site.

Intermediate Formation: The protonated species can then proceed through different pathways. The simulation would explore the formation of potential intermediates, such as a protonated thiosulfonate complex or a highly reactive sulfonylium cation, analogous to intermediates proposed in sulfonic acid esterification.

Nucleophilic Attack and S-S Cleavage: The model would then simulate the nucleophilic attack by a water molecule on one of the sulfur centers, leading to the cleavage of the S-S bond.

For each proposed pathway, DFT calculations would be used to locate the transition state structures and compute the corresponding activation energy barriers. By comparing the activation energies of different possible routes, the most plausible reaction mechanism can be identified, providing a detailed, molecular-level understanding of the catalytic process. researchgate.net

Advanced Quantum Chemical Property Prediction

Beyond energetics and reaction mechanisms, computational chemistry allows for the prediction of a wide range of quantum chemical properties. For this compound, these predictions provide a deeper understanding of its electronic behavior and potential applications.

Using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), a variety of molecular properties can be accurately calculated. These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of intermolecular interactions.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental Infrared (IR) and Raman data to aid in structural characterization.

NMR Chemical Shifts: Theoretical calculations of NMR spectra can assist in the assignment of experimental signals.

Recent advancements in machine learning and artificial intelligence are further accelerating the prediction of quantum chemical properties, enabling high-throughput screening of molecules without the need for computationally expensive DFT calculations for every compound.

Table 3: Predictable Quantum Chemical Properties and Their Significance

| Property | Computational Method | Significance |

| HOMO-LUMO Energies | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts reactivity, kinetic stability, and electronic transitions. |

| Molecular Electrostatic Potential | DFT | Identifies sites for electrophilic and nucleophilic attack. |

| Vibrational Wavenumbers | DFT | Aids in structural confirmation by comparison with IR/Raman spectra. |

| NBO Analysis | DFT | Describes charge distribution and intramolecular bonding interactions. |

| Thermochemical Properties | DFT (Frequency Calculations) | Predicts enthalpy, entropy, and heat capacity. |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would serve to identify the electron-rich and electron-deficient regions of this compound. This is achieved by calculating the electrostatic potential at the surface of the molecule, which provides a visual representation of the charge distribution. In a hypothetical analysis, one would expect to observe negative potential (electron-rich regions), likely concentrated around the oxygen and sulfur atoms of the sulfonate group due to their high electronegativity. Conversely, positive potential (electron-deficient regions) would be anticipated around the hydrogen atoms of the methyl and phenyl groups. This information is crucial for predicting the molecule's reactivity towards electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Theory Applications

The application of Frontier Molecular Orbital (HOMO-LUMO) theory would be instrumental in understanding the electronic transitions and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. A computational study would provide the energies of these orbitals and visualize their spatial distribution across the molecule.

Quantum-Assisted Diamagnetic Susceptibility Determination

The determination of diamagnetic susceptibility through quantum-assisted methods would provide insight into the molecule's response to an external magnetic field. This property is related to the distribution of electron density within the molecule. While experimental measurement is possible, computational methods can provide a theoretical value that can be compared with experimental data or used for predictive purposes in the absence of such data.

Advanced Applications and Emerging Research Directions

Strategic Reagent in Organosulfur Compound Synthesis

p-Tolyl p-toluenethiosulfonate serves as a valuable precursor in the synthesis of various organosulfur compounds, including sulfones and other thiosulfides. Its utility stems from the controlled reactivity of its sulfur-sulfur bond, which can be selectively cleaved under specific reaction conditions to generate reactive sulfur species.

Recent research has demonstrated the efficacy of this compound and its corresponding salts in the synthesis of sulfones. A notable example is the trifluoroacetic acid (TFA)-mediated desulfurilative sulfonylation of activated olefins using potassium p-toluenethiosulfonate. nii.ac.jp This reaction proceeds through a Michael addition-type pathway to afford a variety of sulfones in good yields. nii.ac.jp The reaction is applicable to a range of electron-deficient olefins, including α,β-unsaturated aldehydes and ketones, as well as nitroolefins. nii.ac.jp

| Reactant (Olefin) | Product (Sulfone) | Yield (%) |

| Cinnamaldehyde | 3-Oxo-3-phenylpropyl p-tolyl sulfone | 73 |

| trans-Ethylideneacetone | 4-(p-Tolylsulfonyl)pentan-2-one | High |

| Cyclopentenone | 3-(p-Tolylsulfonyl)cyclopentan-1-one | High |

| Data derived from a study on TFA-mediated desulfurilative sulfonylation. nii.ac.jp |

Furthermore, this compound is instrumental in the synthesis of unsymmetrical thiosulfonates and disulfides. For instance, it has been employed in the diastereoselective synthesis of (Z)-alkenyl disulfides from α-thiophosphorylated ketones under mild conditions. researchgate.net This method allows for the creation of complex disulfides bearing various functionalities. researchgate.net It is also observed as a byproduct in certain reactions, such as in the synthesis of sulfinate esters, highlighting its thermodynamic stability and tendency to form. thieme-connect.com

Methodological Advancements in Modern Organic Synthesis

The unique chemical properties of this compound have paved the way for the development of novel synthetic transformations, particularly those involving radical intermediates and desulfurilative processes.

The generation of sulfonyl radicals from precursors like this compound has become a powerful tool in organic synthesis. Research has shown that sulfonyl radicals can be induced from sodium p-toluenesulfinate, which can then participate in addition reactions with olefins in the presence of this compound. researchgate.net The homolytic cleavage of the sulfur-sulfur bond in this compound can generate reactive sulfur-centered radicals, which can then engage in various transformations. evitachem.com The generation of aryl and arenesulfonyl radicals from related arylazo p-tolyl sulfones through thermolysis or photolysis further underscores the accessibility of radical pathways in this class of compounds. oup.com These radicals can be trapped by various agents, confirming their transient existence and potential for synthetic utility. oup.com

Desulfurilative reactions, where a sulfur atom is extruded during the course of a transformation, represent an emerging area of interest. A key example is the aforementioned TFA-mediated desulfurilative sulfonylation of activated olefins using potassium p-toluenethiosulfonate. nii.ac.jp This process involves the formal loss of a sulfur atom from the thiosulfonate reagent, leading to the formation of a C-S bond and a sulfone moiety. nii.ac.jp The proposed mechanism suggests that the reaction proceeds via the desulfurilation of the thiosulfonate followed by the sulfonylation of the olefin. nii.ac.jp Such processes are valuable for creating specific organosulfur architectures by controlling the number of sulfur atoms in the final product. nii.ac.jp

Unexplored Reactivity and Potential Future Applications

The full synthetic potential of this compound is still being uncovered. Its unexpected formation in certain reactions, such as the attempted synthesis of 2-arylbenzothiazoles mediated by ceric ammonium (B1175870) nitrate, suggests that it may participate in yet-to-be-discovered reaction pathways. evitachem.com This highlights the potential for uncovering novel reactivity and synthetic applications for thiosulfonates. evitachem.com

Its role as a potent sulfenylating agent is an area ripe for further exploration. d-nb.info While it has been used to synthesize various sulfur-containing molecules, its application in more complex catalytic cycles and in the synthesis of novel materials or biologically active compounds remains an active area of research. The development of new catalytic systems that can harness the reactivity of the S-S bond in this compound could lead to more efficient and selective methods for the introduction of sulfur-containing functional groups into organic molecules. Future research may focus on its use in asymmetric catalysis, photoredox catalysis, and the synthesis of novel polymers and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for analyzing p-Tolyl p-toluenethiosulfonate purity and related compounds?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase optimized for sulfonate derivatives is commonly employed. A standard protocol involves dissolving the compound in water (e.g., 0.5 mg/mL) and using a UV detector at 254 nm. System suitability tests, including resolution between p-toluenesulfonic acid and its derivatives, should be validated to ensure precision .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use flame-retardant antistatic lab coats, nitrile gloves, and eye protection. Avoid inhalation of dust and ensure proper ventilation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety Data Sheets (SDS) for analogous compounds (e.g., p-toluenesulfonic acid) recommend avoiding aqueous drain disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Conduct reaction parameter screening (temperature, solvent polarity, catalyst loading). For example, using anhydrous conditions with toluenesulfonyl chloride and p-tolylthiol in dichloromethane at 0–5°C minimizes side reactions. Monitor progress via thin-layer chromatography (TLC) with iodine visualization. Yield improvements (≥75%) are achievable by gradient crystallization in ethanol-water mixtures .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffers (pH 2–12) and temperatures (4°C, 25°C, 40°C). Analyze degradation products via LC-MS and quantify intact compound loss over time. For example, a 24-week study at 40°C/75% relative humidity can reveal hydrolytic susceptibility, with data modeled using Arrhenius kinetics .

Q. How can contradictions in reported bioactivity data for sulfonate derivatives be resolved?

- Methodological Answer : Perform meta-analysis of existing studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cytotoxicity) and purity thresholds. Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization). Discrepancies in IC₅₀ values may arise from solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Compare computed activation energies with experimental kinetic data (e.g., second-order rate constants in acetonitrile). Molecular dynamics simulations further elucidate solvent effects on reaction pathways .

Methodological Notes

- Data Interpretation : Use multivariate regression to correlate synthetic conditions (e.g., solvent polarity, reaction time) with yield/purity outcomes .

- Safety Compliance : Adhere to OSHA and EPA guidelines for sulfonate handling, including fume hood use and waste segregation .

- Literature Review : Employ citation tracking tools (Web of Science, Scopus) to identify foundational studies and recent advancements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.